2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one
Description
This compound is a quinazolin-4(3H)-one derivative characterized by a complex heterocyclic framework. Its structure integrates a quinazolinone core substituted with a thioether-linked pyrido[1,2-a]pyrimidin-4-one moiety and a cyclohexylmethyl group bearing a 4-phenylpiperazine-1-carbonyl substituent. Quinazolin-4(3H)-ones are pharmacologically significant, with documented roles as antibacterial, antitumor, and anti-inflammatory agents . The pyrido[1,2-a]pyrimidin-4-one component is associated with kinase inhibition and metabolic stability, while the phenylpiperazine group may enhance CNS penetration and receptor binding .
Properties
IUPAC Name |
2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[[4-(4-phenylpiperazine-1-carbonyl)cyclohexyl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35ClN6O3S/c36-26-14-15-31-37-27(20-32(43)41(31)22-26)23-46-35-38-30-9-5-4-8-29(30)34(45)42(35)21-24-10-12-25(13-11-24)33(44)40-18-16-39(17-19-40)28-6-2-1-3-7-28/h1-9,14-15,20,22,24-25H,10-13,16-19,21,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPOYPCEMWSOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)C(=O)N6CCN(CC6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one is a complex heterocyclic molecule with potential biological activity. This article explores its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₆H₁₄ClN₃O₂S
- Molecular Weight : 331.73 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found that certain derivatives showed potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could be effective alternatives to traditional antibiotics .
Anticancer Properties
Compounds containing quinazoline and pyrido[1,2-a]pyrimidine frameworks have been investigated for their anticancer potential. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of the compound is heavily influenced by its structural components. For instance, the presence of electron-donating groups on the phenyl ring has been linked to enhanced antimicrobial activity. Conversely, modifications to the alkyl chain length can adversely affect potency .
Case Studies
- Antimicrobial Evaluation : A series of synthesized pyrido[1,2-a]pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The most active compound exhibited an MIC of 0.046 μM against MRSA, outperforming standard treatments like vancomycin .
- Anticancer Screening : In vitro studies on human cancer cell lines demonstrated that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways. The compound's ability to modulate cell cycle dynamics was also noted .
Table 1: Summary of Biological Activities
The biological mechanisms underlying the activities of this compound include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, the compound can trigger apoptotic pathways leading to programmed cell death.
Scientific Research Applications
The compound 2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one is a complex heterocyclic molecule with potential biological activity, and BenchChem offers high-quality compounds suitable for many research applications. It has a molecular formula of C35H35ClN6O3S and a molecular weight of 655.21, with purity typically around 95%.
Antimicrobial Activity
Research has shown that derivatives of pyrido[1,2-a]pyrimidines exhibit antimicrobial properties, with certain derivatives displaying potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest these compounds could serve as effective alternatives to traditional antibiotics.
Anticancer Properties
Compounds containing quinazoline and pyrido[1,2-a]pyrimidine frameworks have been investigated for their anticancer potential. Studies indicate these compounds can inhibit cell proliferation in various cancer cell lines, often by inhibiting key signaling pathways associated with tumor growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. For example, electron-donating groups on the phenyl ring have been linked to enhanced antimicrobial activity, while modifications to the alkyl chain length can adversely affect potency.
Antimicrobial Evaluation
A series of synthesized pyrido[1,2-a]pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The most active compound exhibited an MIC of 0.046 μM against MRSA, outperforming standard treatments like vancomycin.
Anticancer Screening
In vitro studies on human cancer cell lines demonstrated that certain derivatives inhibited cell growth by inducing apoptosis through mitochondrial pathways. The compound's ability to modulate cell cycle dynamics was also noted.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.046 μM |
| Antimicrobial | Escherichia coli | 0.125 μM |
| Anticancer | Human breast cancer cells | IC50 = 5 μM |
| Anticancer | Human lung cancer cells | IC50 = 8 μM |
The biological mechanisms underlying the activities of this compound include:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis: In cancer cells, the compound can trigger apoptotic pathways leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogues:
Pharmacological and Physicochemical Comparisons
- Target Compound vs. [14]: Both share the pyrido[1,2-a]pyrimidinone thioether motif, but the target compound’s cyclohexylmethyl-piperazine carbonyl group may improve lipophilicity and blood-brain barrier penetration compared to the dioxoloquinazolinone’s propyl linker.
- Target Compound vs. [5]: The benzylpiperazine-thiazolidinone analogue exhibits broad-spectrum antimicrobial activity.
- Target Compound vs. [10]: The iodinated pyridazinylthioquinazolinone demonstrated antitumor efficacy via topoisomerase inhibition. The absence of iodine in the target compound may alter DNA-binding affinity but improve metabolic stability .
- Target Compound vs. [12]: Triazolothiadiazole-containing derivatives from showed MIC values <1 µg/mL against S. aureus. The target compound’s pyrido[1,2-a]pyrimidinone substituent may shift activity toward kinase targets rather than bacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
